15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers)

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis

15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers), CAS 1346597-35-0, is a deuterium-labeled, benzyl-protected derivative of the active lubiprostone metabolite 15-hydroxy lubiprostone. It incorporates seven deuterium atoms in place of hydrogen atoms on the terminal alkyl chain, yielding a molecular formula of C27H33D7F2O5 and a molecular weight of approximately 489.64 Da.

Molecular Formula C27H40F2O5
Molecular Weight 489.652
CAS No. 1346597-35-0
Cat. No. B584156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers)
CAS1346597-35-0
Synonyms(11α)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan Phenylmethyl Ester-d7
Molecular FormulaC27H40F2O5
Molecular Weight489.652
Structural Identifiers
SMILESCCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)O)O)(F)F
InChIInChI=1S/C27H40F2O5/c1-2-3-17-27(28,29)25(32)16-15-22-21(23(30)18-24(22)31)13-9-4-5-10-14-26(33)34-19-20-11-7-6-8-12-20/h6-8,11-12,21-22,24-25,31-32H,2-5,9-10,13-19H2,1H3/t21-,22-,24-,25?/m1/s1/i1D3,2D2,3D2
InChIKeyRPXJEOQZOUXYRP-VXDDJUJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers) CAS 1346597-35-0: Procurement-Qualified Identity & Structural Role


15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers), CAS 1346597-35-0, is a deuterium-labeled, benzyl-protected derivative of the active lubiprostone metabolite 15-hydroxy lubiprostone . It incorporates seven deuterium atoms in place of hydrogen atoms on the terminal alkyl chain, yielding a molecular formula of C27H33D7F2O5 and a molecular weight of approximately 489.64 Da . The compound exists as a mixture of diastereomers, reflecting stereochemical diversity at specific chiral centers, and is supplied as a colorless to pale yellow oil [1]. Its primary intended use is as a synthetic intermediate in the preparation of hydroxyl lubiprostone reference standards and stable isotope-labeled internal standards for quantitative bioanalysis .

15-Hydroxy Lubiprostone Phenylmethyl Ester-d7: Why In-Class Compounds Cannot Be Freely Interchanged for Regulated Bioanalysis


Within the lubiprostone analytical ecosystem, the phenylmethyl ester protecting group and the specific number and placement of deuterium labels fundamentally alter a compound's utility. Unlabeled 15-hydroxy lubiprostone phenylmethyl ester (CAS 1346597-34-9) cannot co-elute as an internal standard without contributing to analyte signal. The deuterated metabolite 15-hydroxy lubiprostone-d7 (CAS 1217511-55-1) lacks the benzyl protecting group present on the target compound, making it chemically distinct and unsuitable as an intermediate for protecting-group-dependent synthetic pathways . Other lubiprostone-d7 variants (e.g., Lubiprostone-d7, CAS 1217675-13-2) represent the parent drug rather than the active metabolite recommended by FDA guidance as the pharmacokinetic evaluation indicator, a misalignment that can invalidate bioequivalence studies [1].

15-Hydroxy Lubiprostone Phenylmethyl Ester-d7: Quantitative Differentiation Evidence for Scientific Selection


Deuterium Label Number and Mass Shift: d7 vs. Unlabeled Analog for Mass Spectrometric Internal Standard Use

The target compound incorporates seven deuterium atoms on the terminal butyl segment of its alkyl chain, resulting in a nominal mass shift of +7 Da relative to unlabeled 15-Hydroxy Lubiprostone Phenylmethyl Ester (CAS 1346597-34-9, MW 482.6 Da). This yields a molecular weight of 489.64 Da for the d7 species versus 482.6 Da for the unlabeled analog . In comparative terms, a d4-labeled variant (MW +4 Da) or a d1-labeled variant (MW +1 Da) would produce a smaller mass shift, increasing the risk of isotopic overlap with the natural abundance isotopologue envelope of the analyte. The +7 Da shift places the internal standard signal at a baseline-resolved m/z, a critical requirement for regulatory-compliant quantitative LC-MS/MS assays in complex biological matrices.

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis

Ester Protecting Group vs. Free Acid: Suitability as a Synthetic Intermediate for Hydroxy Lubiprostone Generation

The target compound bears a benzyl (phenylmethyl) ester at the C-1 carboxylic acid position. This protecting group is essential as a carboxyl-masked intermediate in multi-step syntheses of hydroxy lubiprostone, a key lubiprostone impurity and active metabolite reference standard . By contrast, 15-Hydroxy Lubiprostone-d7 (CAS 1217511-55-1) presents the free carboxylic acid, which is the biologically active form but cannot be used directly in synthetic sequences requiring orthogonal protection of the carboxyl moiety. The benzyl ester can be selectively cleaved by hydrogenolysis or other mild conditions to reveal the free acid, enabling stepwise synthetic planning that is impossible with the free acid analog .

Synthetic intermediate Protecting group chemistry Reference standard preparation

Regulatory Alignment: Metabolite-Based vs. Parent-Drug Deuterated Internal Standards in Bioequivalence Studies

FDA guidance for lubiprostone bioequivalence studies recommends monitoring the active metabolite 15-hydroxylubiprostone, not the parent drug, as the pharmacokinetic evaluation indicator due to lubiprostone's low systemic exposure and rapid metabolism [1][2]. The target compound, as the deuterated protected form of this specific metabolite, aligns with the metabolic pathway that regulatory studies are mandated to track. A deuterated parent drug internal standard such as Lubiprostone-d7 (CAS 1217675-13-2) targets lubiprostone itself rather than the 15-hydroxy metabolite, introducing a chemical mismatch between the internal standard and the recommended analyte. In a validated LC-MS/MS method for 15-hydroxylubiprostone quantification, the Cmax was 75.8 ± 57.6 pg/mL and AUC0-t was 222 ± 68.0 pg·h/mL, underscoring the extremely low plasma concentrations that demand optimal internal standard matching [1].

Bioequivalence FDA guidance Pharmacokinetic evaluation indicator

Diastereomer Mixture vs. Single Stereoisomer: Chromatographic Method Development Utility

The target compound is supplied as a mixture of diastereomers, as explicitly stated in its chemical name and product specifications . Its unlabeled counterpart, 15-Hydroxy Lubiprostone Phenylmethyl Ester (CAS 1346597-34-9), is also described as a mixture of diastereomers . The presence of multiple diastereomers enables direct method development for stereochemical resolution without requiring separate synthesis of individual stereoisomers. In analytical method development for related substances testing per patent CN-111351867-A, separation of lubiprostone-related impurities—which possess similar stereochemical complexity—requires optimized normal-phase HPLC conditions [1]. A diastereomer mixture serves as a realistic challenge sample for testing the resolving power of such chromatographic systems.

Diastereomer separation Chiral chromatography Method validation

15-Hydroxy Lubiprostone Phenylmethyl Ester-d7: Best-Fit Research & Industrial Application Scenarios


Synthesis of Hydroxy Lubiprostone Stable Isotope-Labeled Internal Standards for Regulated Bioanalysis

This compound serves as a protected intermediate in the synthesis of deuterium-labeled hydroxy lubiprostone, which is subsequently deprotected to yield the free acid internal standard for LC-MS/MS quantification of 15-hydroxylubiprostone in human plasma. The benzyl ester protecting group enables controlled synthetic manipulation, while the d7 label provides the mass spectrometric differentiation required for bioanalytical method validation under FDA and EMA guidances .

Development and Validation of Bioanalytical Methods for Lubiprostone Bioequivalence Studies

Regulatory bioequivalence studies for lubiprostone capsules require quantification of the active metabolite 15-hydroxylubiprostone at pg/mL levels in plasma. The target compound, as the protected precursor to a metabolite-matched deuterated internal standard, supports method development by providing a chemically aligned internal standard scaffold that matches the recommended pharmacokinetic evaluation indicator [1].

Chromatographic Method Development for Lubiprostone-Related Substance Profiling

The diastereomer mixture provides a stereochemically diverse challenge set for developing normal-phase HPLC methods capable of separating lubiprostone-related substances, as described in patent CN-111351867-A. This is directly applicable to quality control laboratories performing forced degradation and impurity profiling of lubiprostone drug substance .

Quote Request

Request a Quote for 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.